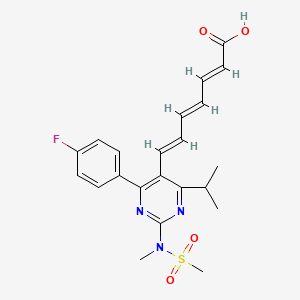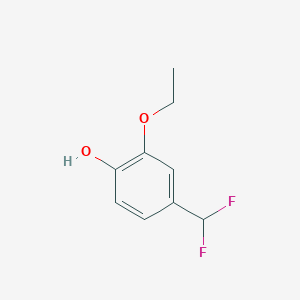
4-(Difluoromethyl)-2-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-2-ethoxyphenol is an organic compound that features a difluoromethyl group attached to a phenol ring, with an ethoxy group at the ortho position relative to the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-ethoxyphenol typically involves the introduction of the difluoromethyl group to a phenol derivative. One common method is the electrophilic difluoromethylation of phenol using difluorocarbene precursors. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using specialized reagents and catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of difluoromethylquinones.
Reduction: Formation of 4-(methyl)-2-ethoxyphenol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
4-(Difluoromethyl)-2-ethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with enhanced stability and performance
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-ethoxyphenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)benzene: Lacks the hydroxyl and ethoxy groups, making it less reactive in certain contexts.
2-Ethoxyphenol: Lacks the difluoromethyl group, resulting in different chemical and biological properties
Uniqueness
4-(Difluoromethyl)-2-ethoxyphenol is unique due to the presence of both the difluoromethyl and ethoxy groups, which confer distinct chemical reactivity and biological activity. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the ethoxy group can participate in various chemical reactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C9H10F2O2 |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-ethoxyphenol |
InChI |
InChI=1S/C9H10F2O2/c1-2-13-8-5-6(9(10)11)3-4-7(8)12/h3-5,9,12H,2H2,1H3 |
InChI Key |
NPONLLSHPQQIPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


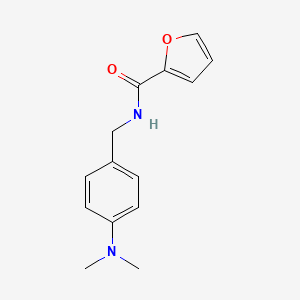

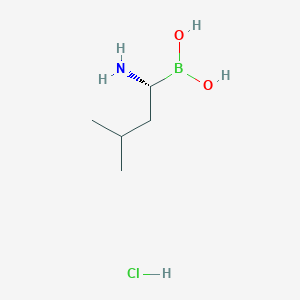
![2-[(3,7,12-Trihydroxy-24-oxocholan-24-yl)amino]ethanesulfonate sodium salt](/img/structure/B14888015.png)
![6'-Chlorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14888027.png)
![4-Chloro-6-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14888036.png)
![3-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14888037.png)

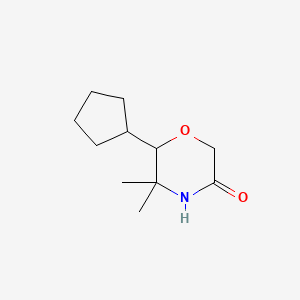
![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol](/img/structure/B14888053.png)



